A Comprehensive Technical Guide to 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: Synthesis, Properties, and Therapeutic Potential as a Nicotinic Acetylcholine Receptor Modulator
A Comprehensive Technical Guide to 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane: Synthesis, Properties, and Therapeutic Potential as a Nicotinic Acetylcholine Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, a key heterocyclic scaffold in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant role as a precursor for potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutics targeting neurological disorders.
Chemical Identity and Physicochemical Properties
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a bicyclic diamine with a benzyl group attached to one of the nitrogen atoms. This structural motif provides a rigid framework that is amenable to further functionalization, making it an attractive building block in drug discovery.
| Property | Value | Source(s) |
| CAS Number | 869494-14-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥95-99% | [1][4] |
| Storage | 2-8°C, sealed in a dry, dark place | [1][2] |
Safety and Handling
A comprehensive Safety Data Sheet (SDS) is available for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane.[5] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, please refer to the official Safety Data Sheet.
Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane has been described in the patent literature.[6] The following is a detailed, step-by-step protocol derived from this source.
Experimental Protocol:
Step 1: Synthesis of the Precursor (Not explicitly detailed for the benzyl derivative in the provided abstract, but a general methodology is inferred)
The synthesis starts from a suitable precursor, which is then cyclized and functionalized. The patent describes the synthesis of related compounds, and a similar strategy would be employed for the benzyl derivative.
Step 2: Reductive Amination or Alkylation
A common method to introduce the benzyl group is through reductive amination of a suitable amine precursor with benzaldehyde or direct alkylation with a benzyl halide.
Step 3: Deprotection and Final Product Formation
In many synthetic routes involving bicyclic amines, protecting groups are used. The final step would involve the removal of any protecting groups to yield the desired 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane.
The following diagram illustrates a generalized workflow for the synthesis of such bicyclic amines:
Applications in Drug Development: Targeting Nicotinic Acetylcholine Receptors
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a privileged structure in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[7][8][9][10] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in a variety of physiological processes, including cognition, learning, and memory.[11] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[12]
Derivatives of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane have been synthesized and evaluated as potent and selective modulators of α4β2 nAChRs.[7][8][9] These compounds can act as agonists, partial agonists, or antagonists at these receptors, offering a versatile platform for fine-tuning therapeutic effects.[7] The rigid bicyclic structure of the core helps in presenting the pharmacophoric elements in a defined spatial orientation, leading to high-affinity binding to the receptor.
Mechanism of Action and Signaling Pathways
The α4β2 nAChRs are ion channels that, upon binding to an agonist like acetylcholine, undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[13] This influx leads to membrane depolarization and the generation of an excitatory postsynaptic potential, ultimately resulting in the modulation of neurotransmitter release.
Modulation of α4β2 nAChRs by ligands derived from 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane can have profound effects on downstream signaling pathways. For instance, activation of these receptors can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is known to be involved in promoting neuronal survival and neuroprotection.[14]
The following diagram illustrates the signaling pathway associated with the activation of α4β2 nicotinic acetylcholine receptors:
Spectral Data
While a comprehensive set of publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is limited, researchers can expect to find characteristic signals corresponding to the benzyl group (aromatic protons and carbons) and the bicyclic amine core in their analytical characterizations.[2]
Conclusion
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure and amenability to chemical modification have made it a cornerstone in the development of novel modulators of nicotinic acetylcholine receptors. The insights provided in this technical guide regarding its synthesis, properties, and pharmacological relevance are intended to facilitate further research and development of new therapies for a range of central nervous system disorders.
References
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Nakayama, H., & Numakawa, T. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In [Book Title, if available]. NCBI Bookshelf. Available at: [Link]
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- [Inventor Names]. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. World Intellectual Property Organization. Patent No. WO2005108402A1.
- Grupe, M., et al. (2015). Targeting α4β2 nicotinic acetylcholine receptors in central nervous system disorders: perspectives on positive allosteric modulation as a therapeutic approach. Basic & Clinical Pharmacology & Toxicology, 116(2), 99-109.
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